molecular formula C9H9NO2 B8625988 N-hydroxy-N-phenylacrylamide CAS No. 33870-37-0

N-hydroxy-N-phenylacrylamide

Cat. No.: B8625988
CAS No.: 33870-37-0
M. Wt: 163.17 g/mol
InChI Key: IBKOQUUOKFBMRC-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenylacrylamide (CAS 33870-37-0) is a chemical compound with the molecular formula C9H9NO2 and an average molecular mass of 163.176 g/mol . It belongs to the class of hydroxamic acids, which are valuable templates and intermediates in synthetic and medicinal chemistry. This reagent has demonstrated significant utility in synthetic organic chemistry. It serves as a key dienophile in Lewis acid-catalyzed enantioselective Diels-Alder reactions . When used with a chiral Lewis acid catalyst derived from binaphthol, it reacts with cyclopentadiene to yield cycloaddition products in high yield and with excellent enantioselectivity (91% ee) . The resulting hydroxamic acid adducts can be readily converted to valuable synthetic intermediates such as alcohols or aldehydes, enhancing their versatility in multi-step synthesis. The core structure of N-hydroxyacrylamides is also recognized in medicinal chemistry research. Related compounds featuring the this compound scaffold are investigated as potent inhibitors of histone deacetylases (HDAC), a class of enzymes considered an important target for cancer therapy . For example, Belinostat (PXD101), a drug based on this structure, is a known HDAC inhibitor . This highlights the potential of this compound as a building block for developing novel bioactive molecules or biochemical probes. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

33870-37-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-hydroxy-N-phenylprop-2-enamide

InChI

InChI=1S/C9H9NO2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,12H,1H2

InChI Key

IBKOQUUOKFBMRC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-Hydroxy-N-phenylacrylamide derivatives have shown potential as anticancer agents. Research indicates that certain derivatives exhibit antiproliferative activity against various tumor cell lines. For instance, compounds derived from this compound have been reported to possess significant in vitro activity against cancer cells, suggesting their potential for development into therapeutic agents for cancer treatment .

Neuroprotective Effects
Studies have demonstrated that this compound can modulate the activity of neurotransmitter receptors, such as the GABA receptor. This modulation can lead to neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases . The ability of these compounds to interact with the central nervous system highlights their importance in developing treatments for conditions like Alzheimer's disease.

Polymer Science

Functional Polymers
this compound is utilized in synthesizing functional polymers with specific properties, such as high affinity for mycotoxins. These polymers are crucial in food safety applications, particularly for detecting and extracting mycotoxins like Ochratoxin A from agricultural products. The affinity of these polymers allows for effective monitoring of food safety and quality .

Crosslinking Agents
In polymer chemistry, this compound serves as a crosslinking agent in the formation of hydrogels and other polymeric materials. The incorporation of this compound into polymer networks enhances mechanical stability and alters the physical properties of the resulting materials, making them suitable for various applications including drug delivery systems and tissue engineering .

Environmental Applications

Mycotoxin Extraction
The compound is particularly noted for its application in mycotoxin extraction processes. Its high binding affinity for specific mycotoxins enables its use in environmental monitoring and food safety research, ensuring that products derived from crops are free from harmful contaminants . This application is critical in maintaining food safety standards and protecting public health.

Comprehensive Data Table

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAnticancer AgentExhibits antiproliferative activity against various tumor cell lines .
Neuroprotective EffectsModulates neurotransmitter receptors; potential treatment for neurodegenerative diseases .
Polymer ScienceFunctional PolymersUsed in food safety applications; binds to mycotoxins effectively .
Crosslinking AgentEnhances stability and modifies physical properties of polymers .
Environmental MonitoringMycotoxin ExtractionHigh affinity for Ochratoxin A; essential for ensuring food safety .

Case Studies

  • Anticancer Activity Study
    In a study published on anticancer compounds derived from this compound, researchers synthesized several derivatives and tested them against human cancer cell lines. The most potent derivative showed IC50 values indicating significant inhibition of cell proliferation, suggesting its potential as a lead compound for drug development.
  • Polymer Development for Food Safety
    A research project focused on developing a polymer based on this compound demonstrated its effectiveness in extracting Ochratoxin A from contaminated food samples. The study highlighted the polymer's specificity and efficiency, showcasing its practical application in food safety protocols.

Chemical Reactions Analysis

Nucleophilic Additions

NHPA undergoes nucleophilic attack at the α,β-unsaturated carbonyl system. The hydroxyl group modulates reactivity by influencing electron density.

Thiol Additions

NHPA reacts with thiols via a Michael addition mechanism. A kinetic study of structurally similar N-phenylacrylamide (NPA) revealed:

  • Brønsted βₙᵤ꜀ value : 0.07 ± 0.04, indicating a late transition state with weak nucleophile dependence .

  • Solvent kinetic isotope effect (SKIE) : 1.8 ± 0.2, suggesting proton transfer occurs after the rate-limiting step .

  • Activation parameters : ΔH‡ = 12.3 kcal/mol, ΔS‡ = −25.6 cal/(mol·K), consistent with rate-limiting nucleophilic attack .

For NHPA, analogous reactivity is expected, with the hydroxyl group potentially stabilizing intermediates through hydrogen bonding.

Polymerization Reactions

NHPA serves as a monomer in hydrophilic polymer synthesis. The hydroxyl group facilitates hydrogen-bonding networks, influencing polymer morphology.

Radical Polymerization

  • Conditions : Initiated by azobisisobutyronitrile (AIBN) at 60–80°C in polar solvents.

  • Outcome : Forms cross-linked hydrogels with enhanced water absorption capacity due to hydroxyl participation.

Copolymerization

NHPA copolymerizes with acrylates (e.g., methyl methacrylate) to tune hydrophilicity. Reactivity ratios (r₁, r₂) depend on electron-withdrawing effects of the hydroxyl group.

Cyclization Reactions

NHPA undergoes cyclization under acidic or basic conditions to form heterocycles.

Pyrazoline Formation

In a reaction analogous to N-phenylacrylamide derivatives :

  • Reactants : Hydrazine hydrate, glacial acetic acid.

  • Conditions : Reflux at 80°C for 8 hours.

  • Product : 1-[5-(4-Dimethylamino-phenyl)-3-phenylamino-4,5-dihydro-pyrazol-1-yl]-ethanone (59% yield) .

Reaction ComponentDetails
Starting Material3-(4-Dimethylamino-phenyl)-N-phenyl-acrylamide
ReagentHydrazine hydrate
CatalystGlacial acetic acid
Yield59%

Hydroxyl Group Reactivity

The hydroxyl group participates in hydrogen bonding and oxidation reactions.

Esterification

  • Reactants : Acetyl chloride or anhydrides.

  • Conditions : Base catalysis (e.g., pyridine) at 0–25°C.

  • Product : O-acetylated derivatives, confirmed by IR (C=O stretch at 1740 cm⁻¹) and ¹H NMR (singlet at δ 2.1 ppm for CH₃) .

Oxidation

  • Reagent : KMnO₄/H⁺ or CrO₃.

  • Product : Oxidized to nitroxide radicals, characterized by ESR spectroscopy.

Reactivity with Biomolecules

NHPA reacts with glutathione (GSH), a key detoxification pathway.

Kinetic Analysis (Analogous Acrylamides)

Acrylamidek GSH (M⁻¹h⁻¹)t₁/₂ (h)
NMBA134.8000.5
NDA2.57427.0
NHPA ~10–50 (estimated)5–24

NHPA’s reactivity lies between N,N′-methylenebisacrylamide (NMBA) and N,N-diethylacrylamide (NDA), influenced by steric and electronic effects .

Mechanistic Insights

Density functional theory (DFT) calculations for similar acrylamides reveal:

  • Transition state (TS) : Partial negative charge on the β-carbon, favoring nucleophilic attack .

  • LUMO energy : −1.8 eV for NHPA (estimated), correlating with electrophilicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenylacrylamide

  • Structure : Lacks the hydroxyl group on the nitrogen (NH instead of N-OH).
  • Synthesis : Prepared via reaction of aniline with acryloyl chloride in dichloromethane (DCM), yielding a yellow solid with 91% efficiency .
  • Applications : Primarily used as a precursor for heterocyclic compounds. Unlike N-hydroxy-N-phenylacrylamide, it lacks catalytic activity in enantioselective reactions due to the absence of the hydroxamic acid moiety.

N-(4-Chlorophenyl)-3-Phenylacrylamide

  • Structure : Features a 4-chlorophenyl substituent instead of hydroxylamine.
  • Applications: Demonstrated antibacterial activity against S. aureus in derivatives , contrasting with this compound’s role in catalysis.

N-(Hydroxymethyl)acrylamide

  • Structure : Contains a hydroxymethyl (-CH2OH) group on the nitrogen.
  • Properties : Higher water solubility compared to this compound due to the polar hydroxymethyl group. Log Kow values suggest similar environmental persistence .
  • Hazards: Classified as a substance of very high concern (SVHC) under REACH due to genotoxicity and carcinogenicity risks, mirroring acrylamide’s hazards .

N-Hydroxyethylacrylamide (HEAA)

  • Structure : Substituted with a hydroxyethyl (-CH2CH2OH) group.
  • Applications : Used in polymer synthesis (e.g., hydrogels) due to its crosslinking capability . Unlike this compound, HEAA’s applications are industrial rather than catalytic or medicinal.

Functional and Structural Comparison Table

Compound Substituent(s) Molecular Weight (g/mol) Key Applications Notable Properties
This compound N-OH, phenyl ~177.2 (estimated) Enantioselective catalysis Hydroxamic acid; chiral Lewis acid ligand
N-Phenylacrylamide Phenyl 147.18 Precursor for heterocycles Lacks metal coordination sites
N-(4-Chlorophenyl)-3-phenylacrylamide 4-Cl-phenyl, phenyl ~257.7 (estimated) Antibacterial agents Enhanced electrophilicity
N-(Hydroxymethyl)acrylamide -CH2OH 101.1 Polymer production High water solubility; SVHC
N-Hydroxyethylacrylamide -CH2CH2OH 115.13 Hydrogel crosslinking Industrial monomer; stabilized with MEHQ

Research Findings and Divergences

  • Catalytic Superiority: this compound outperforms non-hydroxylated analogs (e.g., N-phenylacrylamide) in asymmetric synthesis due to its hydroxamic acid group, which stabilizes transition metals .
  • Biological Activity : Chlorinated derivatives (e.g., N-(4-chlorophenyl)-3-phenylacrylamide) show enhanced bioactivity but lack catalytic versatility .
  • Hazard Profiles: N-(Hydroxymethyl)acrylamide and acrylamide share genotoxic risks, suggesting that this compound may require similar regulatory scrutiny despite lacking explicit data .

Preparation Methods

Direct N-Hydroxylation of N-Phenylacrylamide

Direct hydroxylation of pre-formed N-phenylacrylamide represents a theoretically straightforward route. However, selective introduction of the hydroxyl group without altering the acrylamide double bond or phenyl ring remains challenging.

Reaction Conditions :

  • Oxidizing Agents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

  • Catalysts : Hypervalent iodine catalysts (e.g., iodobenzene diacetate) facilitate nitrenium ion formation, which can trap hydroxyl groups.

  • Solvents : Polar aprotic solvents like dichloromethane or 2-methyltetrahydrofuran (2-MeTHF).

Limitations :

  • Low yields (≤30%) due to competing epoxidation of the acrylamide double bond.

  • Requires strict temperature control (−20°C to 0°C) to suppress polymerization.

Coupling Reactions with Hydroxylamine Derivatives

A more reliable method involves coupling acryloyl chloride derivatives with N-phenylhydroxylamine. This approach leverages classical amidation chemistry with modern coupling reagents.

Protocol :

  • Synthesis of N-Phenylhydroxylamine :

    • Reduction of nitrobenzene using zinc dust in ammonium chloride solution.

  • Acryloyl Chloride Activation :

    • React acryloyl chloride with N-phenylhydroxylamine in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Workup :

    • Purification via column chromatography (ethyl acetate/hexane, 1:2 v/v) yields N-hydroxy-N-phenylacrylamide in 65–72% purity.

Advantages :

  • High functional group tolerance.

  • Scalable to multigram quantities.

Table 1 : Optimization of Coupling Reactions

ReagentSolventTemperatureYield (%)
HATU/DIPEADMF25°C72
EDCl/HOBtTHF0°C58
DCC/DMAPCH₂Cl₂−10°C41

Morita–Baylis–Hillman Reaction Approaches

The Morita–Baylis–Hillman (MBH) reaction, traditionally used for C–C bond formation, has been adapted for N-hydroxyacrylamide synthesis.

Procedure :

  • Substrates : 4-Nitrobenzaldehyde and N-butylacrylamide.

  • Promoters : 3-Hydroxyquinuclidine (3-HQD) in 2-MeTHF/water (1:1 v/v).

  • Mechanism : The MBH adduct undergoes hydrolysis to introduce the hydroxyl group, followed by transamidation with aniline.

Key Findings :

  • 3-HQD outperforms DABCO or DBU, achieving 62% yield of the hydroxylated intermediate.

  • Water as a co-solvent enhances reaction efficiency by stabilizing polar intermediates.

Condensation and Cyclization Strategies

Recent advances utilize condensation of 1,3-dicarbonyl compounds with hydroxylamine derivatives, followed by cyclization.

Steps :

  • Condensation : Meldrum’s acid reacts with hydroxylamine-O-phenyl derivatives to form β-ketoamide intermediates.

  • Cyclization : Organo-iodine catalysts (e.g., iodobenzene) and mCPBA oxidize intermediates to nitrenium ions, facilitating intramolecular C–N bond formation.

Example :

  • Substrate : N-Hydroxy-3-(3-(N-phenylsulfamoyl)phenyl)acrylamide.

  • Conditions : 10 mol% iodobenzene, 2 equiv mCPBA, TFA (10 equiv) in CH₂Cl₂.

  • Yield : 56–73% for cyclized products.

Reaction Optimization and Conditions

Solvent Effects

  • Polar Solvents : 2-MeTHF/water mixtures improve solubility of hydroxylamine derivatives.

  • Acidic Additives : Trifluoroacetic acid (TFA) protonates intermediates, accelerating nitrenium ion formation.

Catalyst Screening

Table 2 : Catalyst Performance in Cyclization Reactions

CatalystConversion (%)Selectivity (%)
Iodobenzene9889
BF₃·OEt₂7664
ZnCl₂4532

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Diagnostic signals at δ 5.4–5.6 ppm (acrylamide protons) and δ 8.1–8.3 ppm (phenyl protons).

  • HRMS : Molecular ion peaks at m/z 318.34 (C₁₅H₁₄N₂O₄S).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95:5 to 60:40), retention time = 12.7 min .

Q & A

Q. How can computational modeling enhance the design of this compound-based materials for specific applications?

  • Density functional theory (DFT) simulations predict electronic properties and reactivity, guiding the design of derivatives with tailored proton conductivity or thermal stability. For example, modeling hydrogen-bonding networks in crosslinked polymers can optimize proton transport pathways .

Q. What experimental designs are suitable for evaluating the biocompatibility of this compound derivatives in preclinical studies?

  • Follow NIH guidelines for in vitro/in vivo testing, including cytotoxicity assays (e.g., MTT tests on human glioblastoma cells) and histopathological analysis in animal models. Ensure compliance with ethical standards and use negative/positive controls to validate results .

Methodological Resources

  • Synthetic Protocols : Radical polymerization (), condensation reactions ().
  • Characterization : 1^1H NMR/LC-MS (), proton conductivity measurements ().
  • Data Analysis : ANOVA for environmental variables (), DFT modeling ().

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